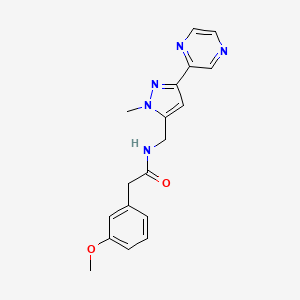
2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N4O2, with a molecular weight of approximately 298.34 g/mol. The structure features a methoxyphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, a related compound was synthesized using a reaction involving imidazo[1,2-a]pyridine and bromomethyl phenyl sulfone under controlled conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Various analogs have demonstrated significant cytotoxic effects against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | NCI-H460 | 12.50 | Cell cycle arrest at G2/M |
| Compound C | SF-268 | 42.30 | Inhibition of tubulin polymerization |
These findings indicate that compounds with similar structures may exhibit potent anti-proliferative effects through mechanisms such as apoptosis induction and cell cycle modulation .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are also investigated for their anti-inflammatory effects. Compounds that contain similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
A notable case study involved the evaluation of a compound structurally related to this compound in vitro against different cancer cell lines (HeLa, MCF7, HT29). The study revealed that certain derivatives exhibited remarkable antiproliferative activities, with IC50 values indicating strong potential for further development as therapeutic agents .
The mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Some compounds are capable of halting the cell cycle progression at specific phases, effectively preventing cancer cell proliferation.
- Inhibition of Tubulin Polymerization : Certain derivatives act similarly to colchicine, disrupting microtubule formation and leading to cell death .
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)17-12-19-6-7-20-17)11-21-18(24)9-13-4-3-5-15(8-13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAHSVAGLGKIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














